molecular formula C6H9N3S2 B12119609 Thiourea, N-methyl-N'-(4-methyl-2-thiazolyl)-

Thiourea, N-methyl-N'-(4-methyl-2-thiazolyl)-

Cat. No.: B12119609
M. Wt: 187.3 g/mol
InChI Key: QKCHHJGIQBOVRT-UHFFFAOYSA-N
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Description

N-methyl-N’-(4-methyl-2-thiazolyl)-thiourea , is a heterocyclic organic compound. Its chemical structure features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles, including thiourea, belong to the azole heterocycles, alongside imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiourea is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It has a pale yellow color, a boiling point of 116–118°C, and a specific gravity of 1.2. Interestingly, thiourea is a natural component of Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function .

Preparation Methods

Synthetic Routes::

    N-Methylation of Thiazole Ring: One synthetic approach involves N-methylation of the thiazole ring using appropriate reagents.

    Thiourea Derivatives: Various derivatives of thiourea can be synthesized by modifying the substituents on the nitrogen atom.

Industrial Production:: Industrial production methods for thiourea derivatives may involve large-scale synthesis using established chemical processes. specific details on industrial-scale production are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Thiourea undergoes several types of reactions:

    Oxidation: Thiourea can be oxidized to form various products.

    Reduction: Reduction reactions yield different derivatives.

    Substitution: Electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom occur.

Common reagents and conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄).

    Substitution: Various electrophiles and nucleophiles.

Major products:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycine: and : Antineoplastic drugs.

Scientific Research Applications

Thiourea derivatives find applications in:

    Medicine: As antiviral, antifungal, and antitumor agents.

    Chemistry: In synthetic processes and as reagents.

    Industry: In dyes, biocides, and chemical accelerators.

Mechanism of Action

The exact mechanism by which thiourea exerts its effects varies depending on the specific derivative. It may involve interactions with molecular targets or pathways related to its biological activity.

Comparison with Similar Compounds

Thiourea can be compared with other thiazole-containing compounds, emphasizing its unique properties. Some similar compounds include sulfathiazole, ritonavir, abafungin, bleomycine, and tiazofurin.

Properties

Molecular Formula

C6H9N3S2

Molecular Weight

187.3 g/mol

IUPAC Name

1-methyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C6H9N3S2/c1-4-3-11-6(8-4)9-5(10)7-2/h3H,1-2H3,(H2,7,8,9,10)

InChI Key

QKCHHJGIQBOVRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=S)NC

Origin of Product

United States

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